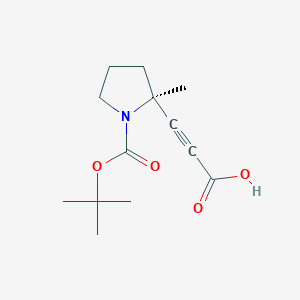![molecular formula C18H16ClN3O4 B2978073 2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941978-25-2](/img/structure/B2978073.png)
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess various biochemical and physiological effects, making it an attractive candidate for further research. In
Scientific Research Applications
Lipogenesis and Triglyceride Accumulation in Macrophages
This compound, also known as GW9662, has been shown to induce lipogenesis and triglyceride accumulation in human THP-1 macrophages. It triggers the expression of PLIN2 via PPARδ, which is a key regulator of lipid metabolism . This application is significant in understanding the metabolic processes within macrophages and could have implications for the study of atherosclerosis and other lipid-related disorders.
PPARγ Antagonism
GW9662 is a well-known antagonist of the PPARγ receptor. This application is crucial in pharmacological research, especially for the development of drugs targeting metabolic diseases like diabetes and obesity. By blocking PPARγ, researchers can study the receptor’s role in these diseases and potentially develop new therapeutic strategies .
Off-Target Effects on PPARδ
Interestingly, GW9662 has profound off-target effects involving PPARδ, which affects macrophage lipid metabolism. This unexpected result highlights the importance of considering off-target effects in drug design and prompts a re-evaluation of studies using GW9662. It also underscores the need for careful experimental design in future research .
Transcriptional Coactivator Interactions
The compound interacts with nuclear receptor coactivator 2, which is a transcriptional coactivator for steroid and nuclear receptors. This interaction is vital for understanding the mechanisms of gene expression regulation and could be leveraged in research focusing on cancer, where steroid receptors often play a significant role .
Mechanism of Action Studies
As a small molecule, GW9662’s mechanism of action involves several targets, including PPARγ and retinoic acid receptor RXR-alpha. Studying its mechanism of action can provide insights into how similar compounds might be used to modulate these receptors in various diseases, including metabolic disorders and certain types of cancer .
Chemical Taxonomy and Structure-Activity Relationship (SAR)
GW9662 belongs to the class of organic compounds known as nitrobenzenes. Its structure-activity relationship (SAR) can be studied to understand how changes in its chemical structure affect its biological activity. This is particularly useful in medicinal chemistry for the design of new drugs with optimized efficacy and reduced side effects .
Future Directions
The future directions for research on “2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore its potential applications in medicinal chemistry .
properties
IUPAC Name |
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-16-9-8-14(22(25)26)11-15(16)18(24)20-12-4-6-13(7-5-12)21-10-2-1-3-17(21)23/h4-9,11H,1-3,10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBKUKUZZXGOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2977994.png)



![1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2978001.png)


![1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2978007.png)


![1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2978010.png)
